Tributyl(1-ethoxyvinyl)stannane

Vue d'ensemble

Description

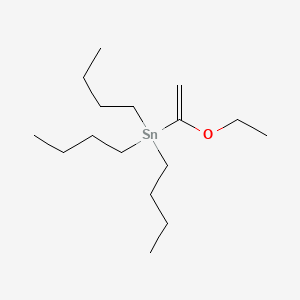

Tributyl(1-ethoxyvinyl)stannane, also known as (1-ethoxyvinyl)tri-n-butylstannane, is an organotin compound with the molecular formula C16H34OSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in Stille coupling reactions. This compound is known for its ability to introduce a 1-ethoxyvinyl group into various substrates, making it a valuable reagent in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tributyl(1-ethoxyvinyl)stannane can be synthesized through the reaction of tributyltin hydride with ethyl vinyl ether in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Tributyl(1-ethoxyvinyl)stannane is primarily involved in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organotin compounds and organic halides or pseudohalides. This compound can also participate in other types of reactions, such as electrophilic substitution and hydrolysis .

Common Reagents and Conditions

Stille Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), organic halides or triflates, and a suitable solvent (e.g., tetrahydrofuran).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) to convert the stannane to the corresponding ketone.

Major Products

Stille Coupling: α,β-unsaturated ketones or other substituted alkenes.

Hydrolysis: Acetyl anion equivalents, leading to the formation of methyl ketones.

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of tributyl(1-ethoxyvinyl)stannane is its role in cross-coupling reactions, specifically the Stille reaction. This reaction involves the coupling of an organotin compound with an organic halide under palladium catalysis, leading to the formation of carbon-carbon bonds.

Case Study: Synthesis of 13-Oxophorbine

In a notable study, this compound was employed in the synthesis of 13-oxophorbine from 13-bromochlorin. The compound underwent Stille coupling with a vinyl triflate, resulting in an α,β-unsaturated ketone after hydrolysis. This application highlights its effectiveness as an acetyl anion equivalent in synthetic pathways .

Table 1: Summary of Cross-Coupling Applications

Synthesis of Nucleosides

This compound has also been applied in the synthesis of modified nucleosides. In one study, it was used to couple with a reactive iodo intermediate derived from a C-methyl ribonucleoside, facilitating the introduction of ethoxyvinyl groups at specific positions on the nucleoside structure.

Case Study: C-Methyl Ribonucleosides

The coupling reaction under palladium catalysis resulted in the formation of a modified nucleoside that demonstrated potential as an inhibitor of Hepatitis C virus replication. This application underscores the compound's utility in pharmaceutical chemistry .

Synthesis of Complex Organic Molecules

The compound is also instrumental in synthesizing complex organic molecules through various coupling strategies. For example, it has been utilized to prepare acetophenone derivatives and other functionalized compounds through palladium-mediated reactions.

Table 2: Applications in Organic Synthesis

Environmental and Safety Considerations

While this compound is valuable for its chemical properties, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous, causing serious eye irritation and being toxic to aquatic life with long-lasting effects. Proper handling and disposal measures should be adhered to when using this compound .

Mécanisme D'action

The primary mechanism of action for tributyl(1-ethoxyvinyl)stannane involves its role as an electrophilic methyl ketone equivalent in Stille coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide or triflate. This process results in the formation of a new carbon-carbon bond, with the stannane acting as a nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tributyl(vinyl)stannane: Similar structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.

Tributyl(2-ethoxyethenyl)stannane: Contains an additional ethoxy group, offering different reactivity and selectivity.

Trimethyl(tributylstannyl)silane: Contains a silicon atom, providing unique properties for silicon-based synthesis.

Uniqueness

Tributyl(1-ethoxyvinyl)stannane is unique due to its ability to introduce a 1-ethoxyvinyl group, which can act as an acetyl anion equivalent. This makes it particularly valuable in the synthesis of α,β-unsaturated ketones and other complex organic molecules .

Activité Biologique

Tributyl(1-ethoxyvinyl)stannane (CAS No. 97674-02-7) is an organotin compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, toxicity, and applications in various biological contexts.

- Molecular Formula : C16H34OSn

- Molecular Weight : 361.16 g/mol

- Synonyms : Tributyl 1-ethoxyvinyl tin, 1-Ethoxyvinyltri-n-butyltin

This compound is often utilized in synthetic organic chemistry, particularly in Stille coupling reactions. This compound acts as a vinyl stannane, facilitating the formation of α,β-unsaturated ketones upon hydrolysis after coupling with vinyl triflates. The reaction conditions can significantly influence the yield and efficiency of the synthesis process.

Table 1: Synthesis Conditions for Stille Coupling

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 100 °C | 30 h | 68 |

| PdCl₂(PPh₃)₂ | Toluene | 100 °C | 24 h | Highest |

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including neuroblastoma and embryonic kidney cells.

Case Study : A study evaluated the compound's effect on human neuroblastoma SH-SY5Y cells, revealing IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects comparable to established chemotherapeutics.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been tested for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound showed promising results in inhibiting CDK2 and CDK5:

Table 2: Inhibition Potency of this compound on CDKs

| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK5/p25 |

|---|---|---|---|

| This compound | 0.073 µM | 0.04 µM | 0.07 µM |

Toxicological Profile

Despite its potential therapeutic applications, this compound exhibits notable toxicity. According to safety data sheets, it is classified as hazardous with acute oral toxicity and skin irritation potential.

Table 3: Toxicological Data Summary

| Hazard Class | Classification |

|---|---|

| Acute Oral Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Specific Target Organ Toxicity | Cardiovascular system |

Propriétés

IUPAC Name |

tributyl(1-ethoxyethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJOXHYPGNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347248 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97674-02-7 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-ethoxyethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?

A1: this compound serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]

Q2: Can you provide an example of how this compound is used to synthesize a specific compound?

A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and this compound (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.

Q3: Beyond β-carboline alkaloids, are there other applications of this compound in synthetic chemistry?

A3: Yes, this compound is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.

Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with this compound?

A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of this compound. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.

Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?

A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.

Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like this compound?

A6: Incorporating organotin compounds like this compound into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []

Q7: Are there any limitations or challenges associated with using this compound in these applications?

A7: While this compound proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.